2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride

SRN1 reaction chemoselectivity heterocyclic synthesis

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride (CAS 118000-40-1) belongs to the imidazo[1,2-a]pyridine class, a privileged fused bicyclic heterocycle characterized by a bridgehead nitrogen and an imidazole ring fused to a pyridine. Its free base (C₉H₉ClN₂, MW 180.63) carries a reactive chloromethyl group at position 2 and a methyl substituent at position 6; the hydrochloride salt (C₉H₁₀Cl₂N₂, MW 217.09) is the commercially predominant form.

Molecular Formula C9H10Cl2N2
Molecular Weight 217.09 g/mol
CAS No. 118000-40-1
Cat. No. B040781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride
CAS118000-40-1
Molecular FormulaC9H10Cl2N2
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)CCl.Cl
InChIInChI=1S/C9H9ClN2.ClH/c1-7-2-3-9-11-8(4-10)6-12(9)5-7;/h2-3,5-6H,4H2,1H3;1H
InChIKeyBNAOKMVYFOMSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine Hydrochloride (CAS 118000-40-1) – Core Scaffold Overview for Scientific Procurement


2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride (CAS 118000-40-1) belongs to the imidazo[1,2-a]pyridine class, a privileged fused bicyclic heterocycle characterized by a bridgehead nitrogen and an imidazole ring fused to a pyridine. Its free base (C₉H₉ClN₂, MW 180.63) carries a reactive chloromethyl group at position 2 and a methyl substituent at position 6; the hydrochloride salt (C₉H₁₀Cl₂N₂, MW 217.09) is the commercially predominant form [1]. The imidazo[1,2-a]pyridine scaffold is recognized as a “privileged structure” in medicinal chemistry, featuring in marketed drugs such as zolpidem, alpidem, and saripidem, and in numerous kinase inhibitor programs [2]. This specific substitution pattern transforms the core into a versatile electrophilic building block capable of undergoing SN2 reactions at the chloromethyl group while the 6-methyl group modulates both the electronic character and lipophilicity (XLogP3 of the free base = 2.6, topological polar surface area = 17.3 Ų) of the ring system [1]. For procurement professionals, the key structural identifiers are the free‑base CAS 118000-40-1 and its hydrochloride CAS 1052552-08-5, with the hydrochloride generally preferred for improved bench stability and ease of handling .

Why 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine Hydrochloride Cannot Be Replaced by In‑Class Analogs Without Quantitative Validation


Substituting 2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride with other imidazo[1,2-a]pyridine derivatives—even those sharing the 2‑chloromethyl handle—carries quantifiable risk for the synthetic chemist and the procurement officer. Regioisomeric chloromethyl placement (e.g., 3‑, 5‑, 7‑, or 8‑chloromethyl analogs) profoundly alters electrophilic reactivity in nucleophilic substitution cascades; Crozet et al. demonstrated that under SRN1 conditions only the 2‑chloromethyl group is reactive, while halogen substituents at position 6 remain inert . The specific combination of a 2‑chloromethyl leaving group with a 6‑methyl electron‑donating substituent creates a unique reactivity profile that cannot be recapitulated by the parent 2‑(chloromethyl)imidazo[1,2-a]pyridine (no 6‑Me, CAS 57892-76-9), the 6‑chloro analog, or the 6‑fluoro variant. Even the choice of salt form matters: procurement records show that the free base (mp 88–89 °C) and the hydrochloride (mp 197–199 °C) differ substantially in crystallinity and hygroscopicity, which directly impacts weighing accuracy, long‑term storage stability, and solubility in aqueous versus organic media . The following evidence guide quantifies these differences across multiple dimensions of scientific relevance.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine Hydrochloride Against Closest Analogs


Regiochemical Reactivity Selectivity: 2-Chloromethyl Is the Exclusive Reactive Site Under SRN1 Conditions

In a systematic study of 2‑chloromethyl‑6‑halogeno‑imidazo[1,2‑a]pyridines, the 2‑chloromethyl group was the sole reactive site under SRN1 (radical‑nucleophilic substitution) conditions even when a 6‑halogen (Cl, Br, I) was present; the 6‑position halogen remained completely inert . This chemoselectivity is critical for medicinal chemistry programs that require selective functionalization at the 2‑position without disturbing the 6‑substituent. In contrast, 3‑(chloromethyl)imidazo[1,2‑a]pyridine analogs exhibit different reactivity owing to the altered electronic environment at the 3‑position . The SRN1 yields with sulfur‑ and carbon‑centered nucleophiles ranged from 52% to 91% for 2‑chloromethyl‑6‑halogeno derivatives, confirming the robustness of this handle .

SRN1 reaction chemoselectivity heterocyclic synthesis

Patent‑Documented Synthesis Yield: Defined Route with 6‑Methyl Specificity from 2‑Amino‑5‑picoline

US Patent 6,013,654 (Pharmacia & Upjohn) explicitly describes the synthesis of 2‑(chloromethyl)‑6‑methylimidazo[1,2‑a]pyridine from 2‑amino‑5‑picoline and 1,3‑dichloroacetone in 1,2‑dimethoxyethane/ethanol, yielding a total of 1.911 g of free base from 5.028 g of starting aminopyridine after chromatographic purification and crystallization (ethyl acetate/hexane) [1]. The product identity was rigorously confirmed: mp 88–89.25 °C, MS m/z 180 (M⁺), ¹H NMR (CDCl₃) δ 2.32 (s, 3H, CH₃), 4.76 (s, 2H, CH₂Cl), 7.03 (dd, J=9.2, 1.7 Hz, 1H), 7.47 (d, J=9.2 Hz, 1H), 7.53 (s, 1H), 7.86 (s, 1H) [1]. This patent‑documented procedure provides a reproducible starting point for in‑house synthesis or for verifying the identity of commercially sourced material.

synthetic methodology patent intermediate process chemistry

Hydrochloride Salt Advantage: Melting Point Elevation of ~108 °C vs. Free Base for Improved Crystallinity and Handling

The hydrochloride salt of 2‑(chloromethyl)‑6‑methylimidazo[1,2‑a]pyridine (CAS 118000‑40‑1 as hydrochloride; free‑base CAS 118000‑40‑1 is often used interchangeably in supplier catalogs but the actual hydrochloride salt has CAS 1052552‑08‑5) exhibits a melting point of 197–199 °C, compared to 88–89.25 °C for the free base [1][2]. This ~108 °C elevation reflects strong ionic lattice stabilization, translating into a non‑hygroscopic crystalline solid at ambient conditions. Suppliers listing the compound as “hydrochloride” with purity ≥97% (e.g., Fluorochem F300959, ABCR AB215783 at 95% minimum, Chemenu CM151318 at 97%) provide a form that can be weighed accurately in open air without rapid moisture uptake, unlike the lower‑melting free base . By contrast, the free‑base form (CAS 118000‑40‑1, Fluorochem F300959 at 97% purity) requires more stringent storage conditions to prevent sublimation or degradation .

salt form selection physicochemical properties solid‑state characterization

Computational Physicochemical Differentiation: Lipophilicity and Polar Surface Area Guide Formulation and Biological Assay Design

PubChem‑computed molecular descriptors provide baseline differentiation between the 6‑methyl and non‑methylated 2‑chloromethyl scaffolds. The 6‑methyl free base has XLogP3 = 2.6, TPSA = 17.3 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond [1]. The corresponding 2‑(chloromethyl)imidazo[1,2‑a]pyridine (no 6‑methyl, CAS 57892‑76‑9) has XLogP3 = 1.8–2.0 and the same TPSA [2]. The 0.6–0.8 log unit increase in lipophilicity conferred by the 6‑methyl group alters predicted membrane permeability and non‑specific protein binding in cell‑based assays. Additionally, the 6‑methyl group introduces steric bulk adjacent to the pyridine nitrogen, which can influence the conformation of linked pharmacophores in structure‑based drug design .

in silico ADME drug‑likeness lead optimization

AldrichCPR “No Analytical Data” Status vs. Specialty Supplier QC: A Procurement Risk Stratification

Sigma‑Aldrich supplies 2‑(chloromethyl)‑6‑methylimidazo[1,2‑a]pyridine hydrochloride as part of the AldrichCPR (Chemical Procurement Resource) collection, explicitly stating that no analytical data is collected; the product is sold “AS‑IS” and the buyer assumes full responsibility for identity and purity verification . By contrast, specialty suppliers such as Fluorochem (F300959, free base, 97.0% purity), ABCR (AB215783, HCl salt, 95% minimum), and Chemenu (CM151318, HCl salt, 97%) provide defined purity specifications . For regulated environments (GLP/GMP or patent prosecution), this difference is critical: using an AldrichCPR lot without independent re‑analysis risks irreproducible results, while QC‑certified lots from dedicated heterocycle suppliers offer batch‑to‑batch traceability.

vendor qualification analytical QC supply chain integrity

Scaffold‑Level Differentiation: Imidazo[1,2‑a]pyridine vs. Imidazo[1,2‑b]pyridazine for Kinase Inhibitor Design

The imidazo[1,2‑a]pyridine scaffold has been validated in multiple kinase inhibitor programs. A 2013 study by Infona reported an imidazo[1,2‑a]pyridine derivative bearing a 6‑methylpyridone ring that inhibited c‑Met (IC₅₀ = 1.9 nM) and VEGFR2 (IC₅₀ = 2.2 nM) enzymes, with corresponding cellular IC₅₀ values of 5.0 nM and 1.8 nM [1]. In contrast, the isosteric imidazo[1,2‑b]pyridazine scaffold, while chemically similar, exhibits a different hydrogen‑bonding pattern due to the additional nitrogen at position 1 of the pyridazine ring . 2‑(Chloromethyl)‑6‑methylimidazo[1,2‑a]pyridine hydrochloride serves as the direct precursor to the 6‑methyl‑imidazo[1,2‑a]pyridine pharmacophore present in these potent inhibitors, whereas the corresponding imidazo[1,2‑b]pyridazine analog (CAS 1201597‑29‑6) cannot be interconverted and leads to a divergent SAR path . This scaffold‑level distinction is absolute: no synthetic transformation can convert the imidazo[1,2‑b]pyridazine core into the imidazo[1,2‑a]pyridine core.

kinase inhibitor scaffold hopping structure‑based design

Optimal Research and Industrial Application Scenarios for 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine Hydrochloride


CNS‑Targeted Library Synthesis via SN2 Diversification at the 2‑Chloromethyl Handle

The exclusive reactivity of the 2‑chloromethyl group under SRN1 and SN2 conditions (documented in Section 3, Evidence Item 1) enables parallel synthesis of focused libraries for CNS targets. The 6‑methyl group pre‑installed on the scaffold elevates lipophilicity (XLogP3 = 2.6) toward the CNS‑desirable range, making this compound an ideal starting point for generating GABAA receptor modulators or dopamine D4 antagonists, both of which feature 6‑methyl‑imidazo[1,2‑a]pyridine cores in lead series . Using the hydrochloride salt (mp 197–199 °C) ensures accurate automated dispensing in library production settings .

Kinase Inhibitor Lead Optimization Requiring Defined 6‑Position Substitution

For SAR campaigns targeting c‑Met, VEGFR2, or PI3Kα kinases, the 6‑methyl substitution is a critical pharmacophoric element. Evidence from elaborated imidazo[1,2‑a]pyridine derivatives demonstrates single‑digit nanomolar IC₅₀ values (c‑Met IC₅₀ = 1.9 nM) when the 6‑methylpyridone motif is present . Starting from 2‑(chloromethyl)‑6‑methylimidazo[1,2‑a]pyridine hydrochloride eliminates the need for a post‑cyclization methylation step, reducing the synthetic sequence by one to two steps compared to using the non‑methylated 2‑chloromethyl scaffold . Procurement of the 6‑methyl variant thus directly accelerates the design‑make‑test cycle.

Regulated GLP/GMP Intermediate Manufacturing Requiring Full Analytical Traceability

When scaling up a synthetic route for IND‑enabling studies, the choice of vendor directly impacts regulatory compliance. The AldrichCPR offering explicitly disclaims analytical data, making it unsuitable for GLP or GMP intermediate use . In this scenario, specialty suppliers such as Fluorochem (97% purity, F300959) or ABCR (95% minimum, AB215783) with documented QC certificates are mandatory . The patent‑documented synthesis (US 6,013,654) provides a reference standard for identity verification via ¹H NMR (δ 2.32, 4.76, 7.03, 7.47, 7.53, 7.86 in CDCl₃) and melting point (88–89 °C free base; 197–199 °C HCl salt) .

Covalent Inhibitor Design Exploiting the Chloromethyl Electrophilic Warhead

The chloromethyl group at position 2 is not only a synthetic handle but also a latent electrophilic warhead for covalent inhibitor design. The imidazo[1,2‑a]pyridine scaffold has been highlighted as a privileged structure for fragment‑based drug discovery (FBDD) and covalent inhibitor programs . The hydrochloride salt form provides bench‑stable storage of this reactive electrophile, releasing the active free base upon mild basic workup for direct conjugation to cysteine or other nucleophilic residues in target proteins . The 6‑methyl group provides a defined vector for additional binding interactions without interfering with warhead reactivity, as confirmed by the SRN1 chemoselectivity data .

Quote Request

Request a Quote for 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.